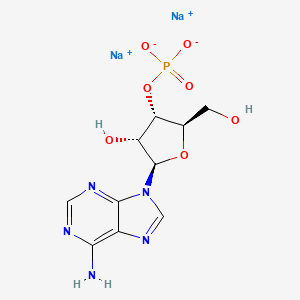
Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate is a useful research compound. Its molecular formula is C10H12N5O7P and its molecular weight is 345.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate, commonly referred to as a purine nucleotide analog, has garnered attention due to its potential biological activities. This compound is structurally related to adenosine and plays a crucial role in various biochemical pathways. Understanding its biological activity is essential for its application in therapeutic contexts.
Chemical Structure
The compound is characterized by a purine base linked to a tetrahydrofuran ring with hydroxymethyl and phosphate groups. Its structural formula can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with enzymes involved in nucleoside metabolism. It acts as a substrate or inhibitor for several key enzymes in purine metabolism, including:
- Adenosine Kinase : Facilitates the phosphorylation of adenosine to adenosine monophosphate (AMP).
- Purine Nucleoside Phosphorylase (PNP) : Catalyzes the phosphorolysis of purine nucleosides, which is critical for the salvage pathway of purines.
Enzyme Interaction
Studies have shown that this compound can effectively inhibit PNP activity, which is essential for the survival of certain pathogens such as Plasmodium falciparum, the causative agent of malaria. The inhibition of PNP leads to a depletion of purine nucleotides, thereby affecting the growth and replication of the parasite .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt nucleotide synthesis pathways in bacteria .
Study 1: Inhibition of Plasmodium falciparum
In a controlled laboratory setting, the compound was tested against Plasmodium falciparum. The results indicated that at concentrations above 50 μM, significant inhibition of parasite growth was observed. The study highlighted that the compound's mechanism involved interference with nucleotide salvage pathways critical for parasite survival .
Study 2: Antibacterial Activity
Another study assessed the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL against both strains, suggesting its potential as an antimicrobial agent .
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Concentration (μM) | % Inhibition |
|---|---|---|
| Purine Nucleoside Phosphorylase | 50 | 85% |
| Adenosine Kinase | 100 | 70% |
| Bacterial Nucleotide Synthetase | 25 | 90% |
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 25 μg/mL |
| Plasmodium falciparum | IC50 = 50 μM |
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFNURBJWQHAI-IDIVVRGQSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














